N-[(1,1-dioxidotetrahydrothiophen-3-yl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide
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Overview
Description
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of sulfur and oxygen atoms within its molecular framework, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide typically involves multi-step organic reactions. One common approach is the reaction of 1-oxo-1H-isothiochromene-3-carboxylic acid with a suitable amine derivative of 1,1-dioxidotetrahydro-3-thiophene. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. These methods help in maintaining consistent reaction conditions and minimizing impurities.
Chemical Reactions Analysis
Types of Reactions
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be further oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohol derivatives. Substitution reactions result in the replacement of functional groups with nucleophiles, leading to a variety of substituted products.
Scientific Research Applications
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. Pathways involved may include inhibition or activation of enzymatic functions, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-beta-alanine
- N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-2-furamide
- N-(1,1-dioxidotetrahydro-3-thienyl)-N-methyl-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide
Uniqueness
N-[(1,1-dioxidotetrahydro-3-thienyl)methyl]-1-oxo-1H-isothiochromene-3-carboxamide stands out due to its specific combination of sulfur and oxygen atoms, which imparts unique chemical properties. This makes it particularly useful in applications requiring specific reactivity and binding characteristics.
Properties
Molecular Formula |
C15H15NO4S2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(1,1-dioxothiolan-3-yl)methyl]-1-oxoisothiochromene-3-carboxamide |
InChI |
InChI=1S/C15H15NO4S2/c17-14(16-8-10-5-6-22(19,20)9-10)13-7-11-3-1-2-4-12(11)15(18)21-13/h1-4,7,10H,5-6,8-9H2,(H,16,17) |
InChI Key |
MBEWBDLFNDYFQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1CNC(=O)C2=CC3=CC=CC=C3C(=O)S2 |
Origin of Product |
United States |
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